4,4'-Vinylenedipyridine
Overview
Description
4,4’-Vinylenedipyridine is an organic compound that belongs to the class of dipyridine derivatives. It is characterized by the presence of two pyridine rings connected by a vinyl group. This compound is known for its versatility in organic synthesis and coordination chemistry, making it a valuable ligand in various chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 4,4’-Vinylenedipyridine are organic compounds in coordination chemistry . It is used as a ligand, a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
The compound interacts with its targets through hetero-molecular hydrogen bonds . This interaction results in the formation of cocrystals of flavonoids and 4,4’-Vinylenedipyridine .
Biochemical Pathways
It is known that the compound plays a role in the formation of cocrystals of flavonoids , which are involved in various biological processes such as cellular signaling, enzyme inhibition, and protection against cell damage.
Result of Action
The molecular and cellular effects of 4,4’-Vinylenedipyridine’s action are largely dependent on the specific context in which it is used. For instance, in coordination chemistry, it can help form a variety of organic compounds .
Action Environment
The action, efficacy, and stability of 4,4’-Vinylenedipyridine can be influenced by various environmental factors. For example, in the formation of cocrystals, factors such as temperature, pH, and concentration can affect the outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Vinylenedipyridine can be synthesized through several methods, including the Wittig reaction, nucleophilic substitution reaction, and the McMurry reaction. One common method involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde under specific conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Vinylenedipyridine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Vinylenedipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrogenated forms of the compound .
Scientific Research Applications
4,4’-Vinylenedipyridine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of molecular interactions and as a building block for bioactive molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Comparison with Similar Compounds
4,4’-Bipyridine: Similar in structure but lacks the vinyl group.
4,4’-Trimethylenedipyridine: Contains a trimethylene bridge instead of a vinyl group.
4-Vinylpyridine: Contains only one pyridine ring with a vinyl group attached.
Uniqueness: 4,4’-Vinylenedipyridine is unique due to its vinyl linkage between two pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014763 | |
Record name | trans-4,4'-Vinylenedipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Acros Organics MSDS] | |
Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
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CAS No. |
13362-78-2, 1135-32-6 | |
Record name | trans-1,2-Bis(4-pyridyl)ethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Di(4-pyridyl)ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Vinylenedipyridine | |
Source | DTP/NCI | |
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Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | trans-4,4'-Vinylenedipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |
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Record name | trans-4,4'-vinylenedipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |
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Record name | 1,2-di(4-pyridyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |
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Retrosynthesis Analysis
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